1-油酰基-2-乙酰基-sn-甘油

描述

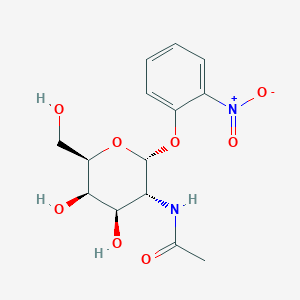

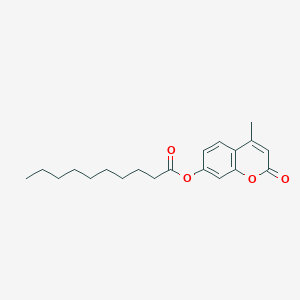

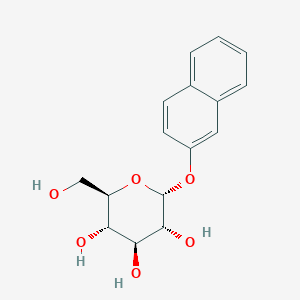

1-油酰基-2-乙酰基-sn-甘油是一种合成的、细胞可渗透的二酰基甘油类似物。 它以其激活钙依赖性蛋白激酶C(PKC)和诱导超氧化物产生的能力而闻名 。这种化合物在生物化学、药理学和医学研究等各个领域具有重要意义。

科学研究应用

1-油酰基-2-乙酰基-sn-甘油在科学研究中具有广泛的应用:

化学: 用作研究脂类行为和相互作用的模型化合物。

生物学: 研究细胞信号通路,特别是那些涉及 PKC 的通路。

医学: 探索PKC相关疾病(如癌症和心血管疾病)的治疗潜力。

工业: 用于开发生化测定法和诊断工具。

作用机制

1-油酰基-2-乙酰基-sn-甘油主要通过激活蛋白激酶C(PKC)发挥作用。该化合物模拟天然二酰基甘油 (DAG),与PKC的调节域结合,导致其激活。 这种激活触发了参与各种细胞过程的下游信号通路级联反应,包括细胞生长、分化和凋亡 。

类似化合物:

- 1-硬脂酰基-2-乙酰基-sn-甘油

- 1-棕榈酰基-2-乙酰基-sn-甘油

- 1-亚油酰基-2-乙酰基-sn-甘油

比较: 1-油酰基-2-乙酰基-sn-甘油因其特定的脂肪酸组成(油酸)而独特,这影响了其生物活性及其与PKC的相互作用。 与其他类似化合物相比,它在激活PKC和诱导超氧化物产生方面可能表现出不同的效力和功效 。

生化分析

Biochemical Properties

1-Oleoyl-2-acetyl-sn-glycerol is known to activate PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .

Cellular Effects

The effects of 1-Oleoyl-2-acetyl-sn-glycerol on cells are significant. It is a cell-permeable analog of the PKC-activating second messenger diacylglycerol (DAG). It activates PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . This activation of PKC can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Oleoyl-2-acetyl-sn-glycerol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a cell-permeable analog of the PKC-activating second messenger diacylglycerol (DAG). It activates PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound that can be stored for up to 12 months .

Metabolic Pathways

1-Oleoyl-2-acetyl-sn-glycerol is involved in the PKC pathway . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .

准备方法

合成路线和反应条件: 1-油酰基-2-乙酰基-sn-甘油可以通过涉及油酸和甘油衍生物的酯化反应合成。该过程通常涉及以下步骤:

酯化: 油酸在酸催化剂存在下与甘油反应生成1-油酰基-sn-甘油。

乙酰化: 然后在碱(如吡啶)存在下,使用乙酸酐或乙酰氯对1-油酰基-sn-甘油进行乙酰化,得到1-油酰基-2-乙酰基-sn-甘油。

工业生产方法: 1-油酰基-2-乙酰基-sn-甘油的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程针对更高的产量和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,例如色谱法。

化学反应分析

反应类型: 1-油酰基-2-乙酰基-sn-甘油经历各种化学反应,包括:

氧化: 它可以被氧化形成相应的环氧化物或羟基化产物。

还原: 还原反应可以将其转化为更饱和的衍生物。

取代: 在适当条件下,乙酰基可以被其他官能团取代。

常用试剂和条件:

氧化: 通常使用过氧化氢或间氯过氧苯甲酸 (mCPBA) 等试剂。

还原: 氢气存在下,使用钯碳 (Pd/C) 等催化剂。

取代: 碱存在下,使用胺或醇等亲核试剂。

主要形成的产物:

氧化: 环氧化物、羟基化衍生物。

还原: 饱和二酰基甘油。

取代: 取决于所用亲核试剂的不同,各种取代的二酰基甘油。

相似化合物的比较

- 1-Stearoyl-2-acetyl-sn-glycerol

- 1-Palmitoyl-2-acetyl-sn-glycerol

- 1-Linoleoyl-2-acetyl-sn-glycerol

Comparison: 1-Oleoyl-2-acetyl-sn-glycerol is unique due to its specific fatty acid composition (oleic acid), which influences its biological activity and interaction with PKC. Compared to other similar compounds, it may exhibit different potency and efficacy in activating PKC and inducing superoxide production .

属性

IUPAC Name |

[(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTCCMJTPHCGMS-YRBAHSOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86390-77-4 | |

| Record name | 1-Oleoyl-2-acetylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086390774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13770.png)